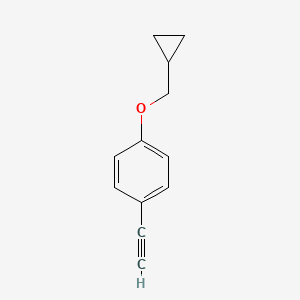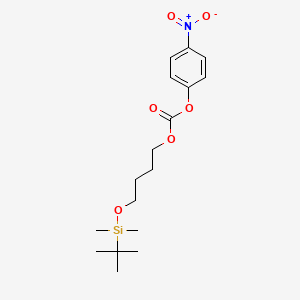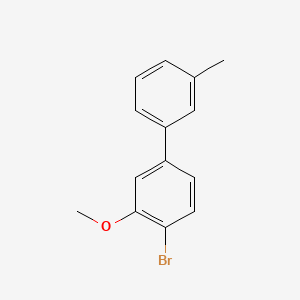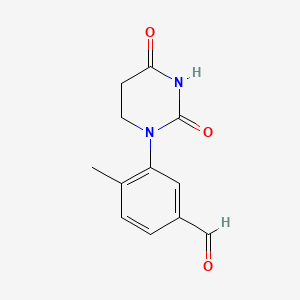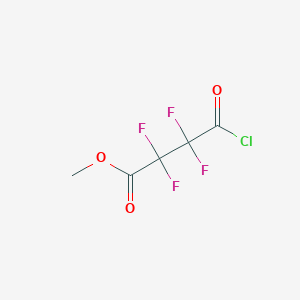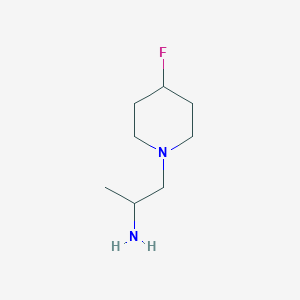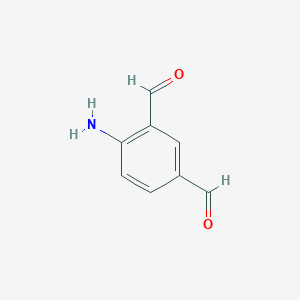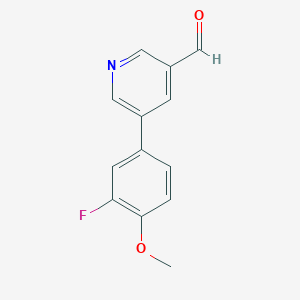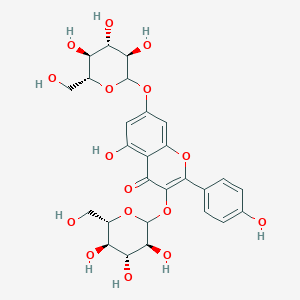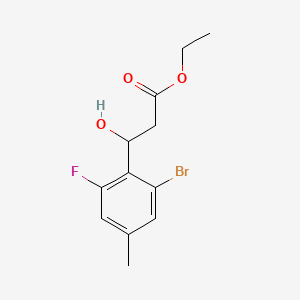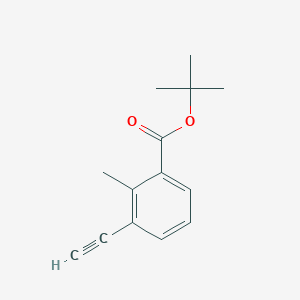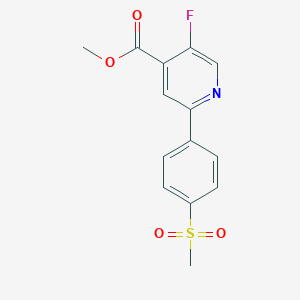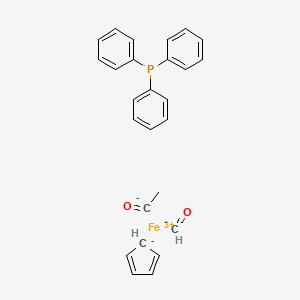
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane is a complex organometallic compound This compound is notable for its unique structure, which includes a cyclopentadiene ring, ethanone, iron in a +3 oxidation state, methanone, and triphenylphosphane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane typically involves the coordination of cyclopentadiene with iron, followed by the introduction of ethanone, methanone, and triphenylphosphane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve heating and the use of solvents like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the compound’s properties.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligands such as triphenylphosphane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to maintain stability.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different ligands.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals and materials, including pharmaceuticals and polymers.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane exerts its effects involves the coordination of the iron center with various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure.
Ferrocene: Contains an iron center coordinated with two cyclopentadienyl rings.
Triphenylphosphane complexes: Various organometallic compounds containing triphenylphosphane ligands.
Uniqueness
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane is unique due to its combination of cyclopentadiene, iron, and triphenylphosphane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
36548-61-5 |
|---|---|
Formule moléculaire |
C26H24FeO2P |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H5.C2H3O.CHO.Fe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;1-2-3;1-2;/h1-15H;1-5H;1H3;1H;/q;3*-1;+3 |
Clé InChI |
KYEIFACFJCWDHB-UHFFFAOYSA-N |
SMILES canonique |
C[C-]=O.[CH-]=O.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


